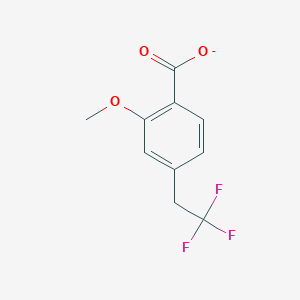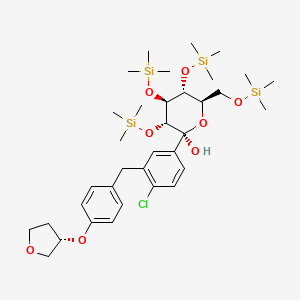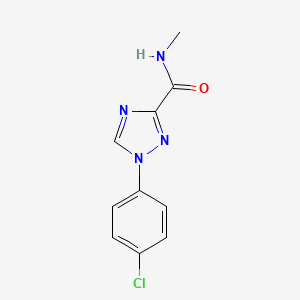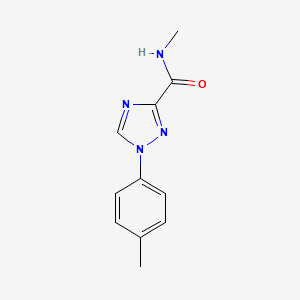![molecular formula C17H16FNO3 B13368016 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368016.png)
3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: This intermediate is prepared by reacting 4-fluorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate.
Conversion to this compound: The aldehyde intermediate is then subjected to a condensation reaction with acrylamide in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid.
Reduction: Formation of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on proteins. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(4-Fluorobenzyl)oxy]phenylboronic acid
- 3-[(2-Fluorobenzyl)oxy]phenylboronic acid
Uniqueness
3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its combination of a fluorobenzyl group, a methoxyphenyl group, and an acrylamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16FNO3 |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
(E)-3-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C17H16FNO3/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H2,19,20)/b10-7+ |
InChI Key |
GWPRAQZQOPEKRO-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)/C=C/C(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13367942.png)

![6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367948.png)

![1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13367954.png)
![3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13367959.png)

![4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13367972.png)
![7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol](/img/structure/B13367985.png)


![1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368007.png)
![5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13368011.png)
